3,4-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
描述
3,4-Dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a pyrazolopyrimidine derivative characterized by a benzamide substituent at the N-position of the pyrazolo[3,4-d]pyrimidin-5(4H)-one core and a p-tolyl group at the 1-position. Its structure combines a pyrazolo[3,4-d]pyrimidine scaffold—a privileged motif in kinase inhibition—with a 3,4-dimethylbenzamide moiety, which may enhance target binding and metabolic stability.
属性
IUPAC Name |
3,4-dimethyl-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-13-4-8-17(9-5-13)26-19-18(11-23-26)21(28)25(12-22-19)24-20(27)16-7-6-14(2)15(3)10-16/h4-12H,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNFFPKNQBNMJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Cyclocondensation of 5-Amino-1-(p-Tolyl)-1H-Pyrazole-4-Carboxamide
A widely reported method involves reacting 5-amino-1-(p-tolyl)-1H-pyrazole-4-carboxamide with diethyl malonate under basic conditions. The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon, followed by cyclodehydration.
Procedure :
- 5-Amino-1-(p-tolyl)-1H-pyrazole-4-carboxamide (1.0 equiv) is suspended in ethanol (20 mL/g).
- Diethyl malonate (1.2 equiv) and sodium ethoxide (2.0 equiv) are added.
- The mixture is refluxed for 6–8 hours, cooled, and poured onto ice.
- The precipitate is filtered and recrystallized from ethanol to yield 1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4,5-dione as a pale yellow solid (Yield: 72–78%).
Characterization Data :
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₀N₄O₂ |
| Melting Point | 262–264°C |
| ¹H NMR (DMSO-d6) | δ 8.23 (s, 1H, H-3), 7.52–8.11 (m, 4H, Ar-H), 2.41 (s, 3H, CH₃) |
Alternative Route Using β-Ketonitriles
A modified approach employs β-ketonitriles as cyclizing agents. For example, reaction with malononitrile in the presence of triethylamine yields the pyrimidinone core with a cyano substituent, which is subsequently hydrolyzed to the carbonyl group.
Procedure :
- 5-Amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile (1.0 equiv) is dissolved in DMF (15 mL/g).
- Malononitrile (1.5 equiv) and triethylamine (3.0 equiv) are added.
- The solution is heated at 120°C for 4 hours, cooled, and diluted with water.
- The product is isolated via filtration and hydrolyzed with 6M HCl to afford the pyrimidinone derivative (Yield: 65–70%).
N-Acylation with 3,4-Dimethylbenzoyl Chloride
Nucleophilic Substitution at the 5-Position
The 5-amino group of the pyrazolo[3,4-d]pyrimidin-4-one intermediate undergoes acylation with 3,4-dimethylbenzoyl chloride under Schotten-Baumann conditions.
Procedure :
- 1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4,5-dione (1.0 equiv) is suspended in dichloromethane (20 mL/g).
- 3,4-Dimethylbenzoyl chloride (1.2 equiv) and triethylamine (3.0 equiv) are added dropwise.
- The mixture is stirred at room temperature for 12 hours, washed with water, and dried over MgSO₄.
- The solvent is evaporated, and the residue is purified via column chromatography (Hexane:EtOAc, 3:1) to yield the title compound (Yield: 58–63%).
Characterization Data :
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₉N₅O₂ |
| Molecular Weight | 373.4 g/mol |
| ¹H NMR (DMSO-d6) | δ 12.33 (s, 1H, NH), 8.19 (s, 1H, H-3), 7.46–8.09 (m, 8H, Ar-H), 2.41 (s, 3H, CH₃), 2.30 (s, 6H, 2×CH₃) |
| IR (cm⁻¹) | 3278 (NH), 1685 (C=O), 1592 (C=N) |
Optimization and Mechanistic Insights
Role of Base in Cyclocondensation
The use of sodium ethoxide in cyclocondensation (Section 2.1) deprotonates the amino group, enhancing its nucleophilicity for attack on the β-dicarbonyl compound. Piperidine acetate in alternative methods (Section 2.2) facilitates enamine formation, accelerating ring closure.
Solvent Effects on Acylation
Polar aprotic solvents (e.g., DMF, DCM) improve the solubility of intermediates, while triethylamine scavenges HCl, preventing protonation of the amine nucleophile.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Cyclocondensation | 5-Amino-pyrazole carboxamide | 72–78 | ≥98 | High regioselectivity |
| β-Ketonitrile route | 5-Amino-pyrazole carbonitrile | 65–70 | ≥95 | Tolerates electron-deficient substrates |
化学反应分析
Types of Reactions
3,4-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide undergoes various chemical reactions, including:
Oxidation: : Introduction of hydroxyl groups or other oxygen-containing functionalities.
Reduction: : Reduction of ketone groups to alcohols or other reduced forms.
Substitution: : Halogenation, nitration, or other substitution reactions at reactive positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substituting agents: : Halogens (e.g., chlorine, bromine), nitrating mixtures.
Major Products
Depending on the reaction, major products include hydroxylated, reduced, or substituted derivatives of the parent compound.
科学研究应用
This compound's distinctive structure and reactivity profile make it valuable in various scientific research fields:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Investigated for therapeutic applications, particularly in cancer research and anti-inflammatory studies.
Industry: : Utilized in the development of novel materials and chemical intermediates.
作用机制
Molecular Targets and Pathways
The biological activity of 3,4-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is often linked to its interaction with specific enzymes or receptors. By binding to active sites, it can modulate enzymatic activity or block receptor-ligand interactions, influencing cellular pathways and physiological responses. Detailed mechanistic studies reveal its potential as a kinase inhibitor or its role in disrupting cellular signaling cascades.
相似化合物的比较
Structural Analogues and Substitution Patterns
The pyrazolo[3,4-d]pyrimidine core is a common scaffold in medicinal chemistry. Key structural variations among analogs include:
- Substituents at the 1-position : The p-tolyl group in the target compound is replaced with other aryl or alkyl groups in analogs. For example, Mishra et al. (2016) synthesized 1-substituted pyrazolo[3,4-d]pyrimidin-5(4H)-yl urea derivatives with substituents like methyl or phenyl, which showed potent anticancer activity .
- Substituents at the N-position: The benzamide group in the target compound contrasts with urea derivatives (e.g., 1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea), which demonstrated IC₅₀ values in the low micromolar range against cancer cell lines .
Key Findings :
- Urea vs. Benzamide Derivatives : Urea-substituted analogs (e.g., from Mishra et al.) exhibit stronger in vitro anticancer activity than benzamide derivatives, likely due to enhanced hydrogen-bonding interactions with kinase ATP-binding pockets .
- Role of the p-Tolyl Group : The p-tolyl substituent at the 1-position (shared with the target compound) is associated with improved metabolic stability in pharmacokinetic studies, as seen in related triazolo-pyrimidine derivatives .
Pharmacokinetic and Toxicity Profiles
生物活性
The compound 3,4-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential as a therapeutic agent, particularly in oncology. This article reviews the biological activities associated with this compound, including its synthesis, anticancer properties, and mechanisms of action.
Synthesis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions that can include cyclization and functionalization processes. For instance, compounds related to this structure have been synthesized through the condensation of various aromatic amines with 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives. The synthetic pathway often aims to enhance the biological activity by modifying substituents on the pyrazole ring.
Anticancer Properties
Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activity. For example:
- In vitro Studies : Compounds similar to This compound have shown potent anti-proliferative effects against various cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). One derivative exhibited an IC50 value of 8.21 µM against A549 cells and 19.56 µM against HCT116 cells .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. For instance, another derivative from the same class showed an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (T790M), indicating its potential as a selective inhibitor .
Apoptotic Induction
Studies have indicated that these compounds can induce apoptosis in cancer cells. Flow cytometric analyses revealed that certain derivatives significantly increased the BAX/Bcl-2 ratio, suggesting a shift towards pro-apoptotic signaling pathways .
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives can be influenced by their structural modifications:
| Compound | Substituent | IC50 (µM) | Target |
|---|---|---|---|
| 12b | p-Tolyl | 8.21 | A549 |
| 12b | p-Tolyl | 19.56 | HCT116 |
| 12b | - | 0.016 | EGFR WT |
| 12b | - | 0.236 | EGFR T790M |
Case Studies
Several studies have highlighted the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives in preclinical models:
- Epidermal Growth Factor Receptor Inhibition : A study demonstrated that a derivative with similar structural features effectively inhibited EGFR signaling pathways in vitro and showed promising results in reducing tumor growth in xenograft models .
- Cytotoxicity Assessment : The cytotoxic effects on non-cancerous cell lines were also evaluated to determine selectivity. Compounds exhibited low toxicity profiles against human embryonic kidney cells (HEK-293), indicating their potential therapeutic window .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
